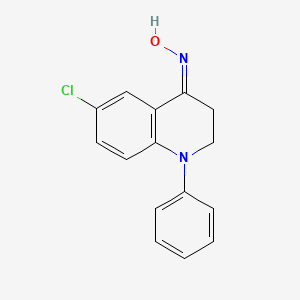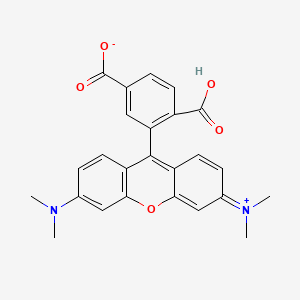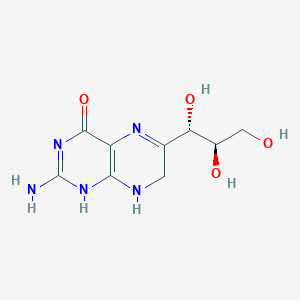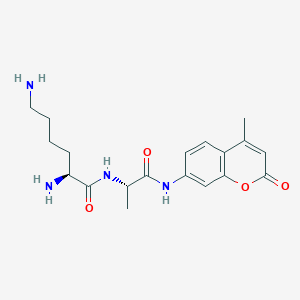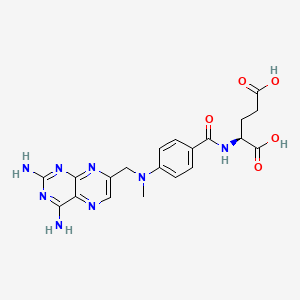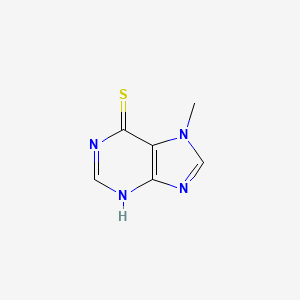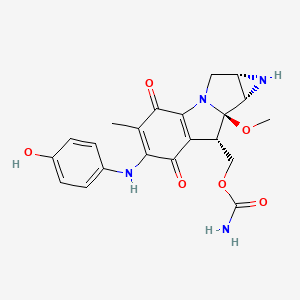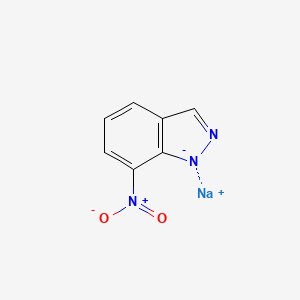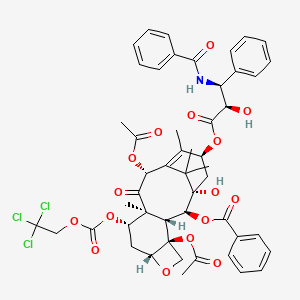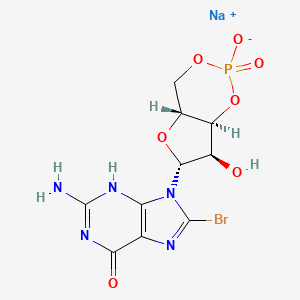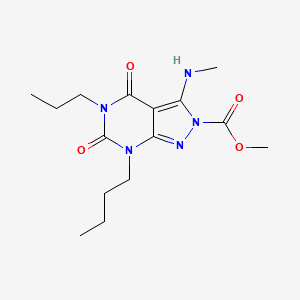
AA 2379
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von AA-2379 beinhaltet die Reaktion von 7-Butyl-4,5,6,7-tetrahydro-3-methylamino-4,6-dioxo-5-propyl-2H-pyrazolo[3,4-d]pyrimidin-2-carboxylat mit geeigneten Reagenzien unter kontrollierten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und nicht öffentlich zugänglich .
Industrielle Produktionsmethoden: Die industrielle Produktion von AA-2379 beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Schritte wie Reinigung, Kristallisation und Qualitätskontrolle, um die Industriestandards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: AA-2379 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: AA-2379 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können AA-2379 in reduzierte Formen mit unterschiedlichen pharmakologischen Eigenschaften umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das AA-2379-Molekül einführen, was seine Aktivität möglicherweise verändern kann
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Für Substitutionsreaktionen werden verschiedene Halogenierungsmittel und Nukleophile eingesetzt
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Substitution halogenierte Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
AA-2379 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden.
Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Erforschung seines therapeutischen Potenzials bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis.
Industrie: Anwendung bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Qualitätskontrolle
5. Wirkmechanismus
AA-2379 entfaltet seine Wirkung, indem es die Freisetzung lysosomaler Enzyme und Arachidonsäure aus polymorphkernigen Leukozyten hemmt. Es erhöht die cAMP-Spiegel in diesen Zellen, was wiederum die Freisetzung entzündungsfördernder Mediatoren hemmt. Dieser Mechanismus ist für seine entzündungshemmende, schmerzlindernde und fiebersenkende Wirkung verantwortlich .
Ähnliche Verbindungen:
Tiaramid: Ein weiteres nicht-saures entzündungshemmendes Mittel mit ähnlichen Eigenschaften.
Aminopyrin: Ein nicht-saures Schmerzmittel und fiebersenkendes Mittel.
Vergleich: AA-2379 ist einzigartig in seiner Fähigkeit, sowohl die Freisetzung lysosomaler Enzyme als auch die Arachidonsäurefreisetzung zu hemmen, was es in bestimmten entzündlichen Modellen effektiver macht als Tiaramid und Aminopyrin. Darüber hinaus hat AA-2379 ein günstiges Sicherheitsprofil mit einem geringeren ulcerogenen Potenzial im Vergleich zu anderen nicht-steroidalen Antirheumatika .
Wirkmechanismus
AA-2379 exerts its effects by inhibiting the release of lysosomal enzymes and arachidonic acid from polymorphonuclear leukocytes. It increases cyclic adenosine monophosphate (cAMP) levels in these cells, which in turn inhibits the release of inflammatory mediators. This mechanism is responsible for its anti-inflammatory, analgesic, and antipyretic activities .
Vergleich Mit ähnlichen Verbindungen
Tiaramide: Another non-acidic anti-inflammatory agent with similar properties.
Aminopyrine: A non-acidic analgesic and antipyretic agent.
Comparison: AA-2379 is unique in its ability to inhibit both lysosomal enzyme release and arachidonic acid release, making it more effective than tiaramide and aminopyrine in certain inflammatory models. Additionally, AA-2379 has a favorable safety profile, with lower ulcerogenic potential compared to other non-steroidal anti-inflammatory agents .
Eigenschaften
IUPAC Name |
methyl 7-butyl-3-(methylamino)-4,6-dioxo-5-propylpyrazolo[3,4-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4/c1-5-7-9-18-12-10(13(21)19(8-6-2)14(18)22)11(16-3)20(17-12)15(23)24-4/h16H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJPAUXGPOUISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NN(C(=C2C(=O)N(C1=O)CCC)NC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145862 | |
| Record name | AA 2379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103446-98-6 | |
| Record name | AA 2379 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103446986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AA 2379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AA-2379 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96HLS94BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



